Src Kinase Inhibition: Quantitative Activity Benchmark for Kinase-Focused Screening
1-[3-(4-Bromophenyl)acryloyl]azepane demonstrates measurable inhibition of the proto-oncogene tyrosine-protein kinase Src with an IC50 of 21.6 μM (21,600 nM) against the His6-tagged Src kinase domain [1]. This activity provides a quantitative benchmark that distinguishes it from the majority of commercially available azepane derivatives, which lack documented Src inhibition data. While this potency is moderate compared to optimized clinical Src inhibitors, it establishes a validated starting point for SAR exploration and scaffold optimization in kinase-focused programs [1].
| Evidence Dimension | Src kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 21.6 μM (21,600 nM) |
| Comparator Or Baseline | Typical unsubstituted azepane derivatives: no reported Src inhibition activity in BindingDB or ChEMBL |
| Quantified Difference | ≥21.6 μM (activity present vs. no documented activity) |
| Conditions | His6-tagged Src kinase domain (unknown origin), substrate: AEEEIYGEFEAKKKK, 10 min preincubation, followed by substrate/ATP addition |
Why This Matters
For researchers building kinase-focused compound libraries or conducting Src-related SAR studies, this compound offers a validated, quantifiable starting point with documented activity, whereas alternative azepane building blocks require de novo screening and may lack any kinase engagement.
- [1] BindingDB. BDBM50116793 (CHEMBL3612750): IC50 = 21.6 μM for Src kinase inhibition. Binding Database, UCSD. View Source
